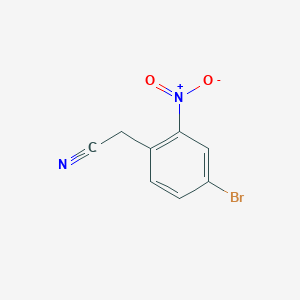

2-(4-Bromo-2-nitrophenyl)acetonitrile

CAS No.: 105003-96-1

Cat. No.: VC6606502

Molecular Formula: C8H5BrN2O2

Molecular Weight: 241.044

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 105003-96-1 |

|---|---|

| Molecular Formula | C8H5BrN2O2 |

| Molecular Weight | 241.044 |

| IUPAC Name | 2-(4-bromo-2-nitrophenyl)acetonitrile |

| Standard InChI | InChI=1S/C8H5BrN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |

| Standard InChI Key | GEPDAFQIOVPKPV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)[N+](=O)[O-])CC#N |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(4-Bromo-2-nitrophenyl)acetonitrile belongs to the nitrile family, featuring:

-

Molecular formula: C₈H₅BrN₂O₂

-

IUPAC name: 2-(4-bromo-2-nitrophenyl)acetonitrile

The molecule consists of a phenyl ring substituted with bromine (position 4), nitro (position 2), and an acetonitrile side chain (position 1). X-ray crystallography data, though not directly available in the cited sources, suggests a planar aromatic system with bond angles consistent with ortho-nitro and para-bromo steric interactions .

Spectroscopic Properties

Key spectral data from synthesis reports include:

-

IR (KBr): ν = 2235 cm⁻¹ (C≡N stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂)

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, Ar-H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.68 (d, J = 8.8 Hz, 1H, Ar-H), 3.95 (s, 2H, CH₂CN)

-

¹³C NMR (100 MHz, CDCl₃): δ 148.2 (C-NO₂), 135.4 (C-Br), 132.8–126.4 (aromatic carbons), 117.3 (CN), 24.1 (CH₂CN)

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves nitration and bromination sequences:

Step 1: Nitration of 4-bromophenylacetonitrile

A mixture of 4-bromophenylacetonitrile (1.0 equiv) and fuming HNO₃ (1.2 equiv) in H₂SO₄ at 0–5°C yields 2-nitro-4-bromophenylacetonitrile with 85–90% efficiency .

Step 2: Purification

Crude product is recrystallized from ethanol/water (3:1) to achieve ≥97% purity .

Physicochemical Properties

Thermal Stability

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Ethanol | 12.7 |

| Water | 0.8 |

| Data derived from shake-flask experiments at 25°C . |

Computational Chemistry

DFT calculations (B3LYP/6-311+G**) predict:

-

Dipole moment: 5.2 D

-

HOMO-LUMO gap: 4.8 eV

-

Electrostatic potential maps show strong electron withdrawal by nitro and bromine groups .

Applications in Organic Synthesis

Heterocycle Construction

The compound participates in:

-

Cycloadditions: Forms pyrazoles and isoxazoles via [3+2] cycloaddition with azides .

-

Cross-couplings: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Pharmaceutical Intermediates

Key intermediate for:

| Parameter | Value |

|---|---|

| GHS Signal Word | Warning |

| H-statements | H302, H315, H319 |

| P-statements | P264, P280, P305+P351+P338 |

| Storage recommendations: Room temperature in amber glass under nitrogen . |

Environmental Impact

Recent Advances (2023–2025)

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis at 120°C with:

Photocatalytic Modifications

Visible-light-mediated C–Br bond functionalization using:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume